Cas no 81166-47-4 (R-(+)-DIOA)
R-(+)-DIOA structure
Product Name:R-(+)-DIOA
CAS-nummer:81166-47-4
MF:C20H24Cl2O4
MW:399.308164596558
CID:726359
PubChem ID:24277830
Update Time:2025-04-19
R-(+)-DIOA Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetic acid,2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl]oxy]-
- 2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid
- R-(+)-DIOA
- R(+)-Butylindazone
- R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid
- DTXSID40439113
- MFCD00069261
- HMS3374K10
- (S)-2-(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid
- SDCCGSBI-0050442.P002
- NCGC00093872-03
- R-(+)-DIOA, >=98% (HPLC), solid
- LP00457
- HMS3261K16
- NCGC00261142-01
- HMS2235L14
- MLS002153191
- (Dihydroindenyl)oxy alkanoic acid
- Tox21_500457
- NCGC00093872-05
- 81166-47-4
- SR-01000075313
- SR-01000075313-1
- SMR000326932
- NCGC00093872-01
- R(+)-DIOA
- EU-0100457
- CHEMBL1256719
- NCGC00093872-02
- R-(+)-Butylindazone
- CCG-204549
- D-129
- Lopac0_000457
- DA-67085
- (R)-2-((2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid
- S-(-)-DIOA
- 81166-48-5
-
- MDL: MFCD00069261
- Inchi: 1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1
- InChI-sleutel: YAWWQIFONIPBKT-FQEVSTJZSA-N
- LACHT: ClC1=C(C(=CC2=C1C([C@@](CCCC)(C2)C1CCCC1)=O)OCC(=O)O)Cl
Berekende eigenschappen
- Exacte massa: 398.1051646g/mol
- Monoisotopische massa: 398.1051646g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 7
- Complexiteit: 534
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 6.5
- Topologisch pooloppervlak: 63.6Ų
Experimentele eigenschappen
- Kleur/vorm: 无可用
- Oplosbaarheid: H2O: insoluble <0.11mg/mL
- Optische activiteit: [α]27/D +18.1°, c = 0.7 in methanol(lit.)
- Oplosbaarheid: 无可用
R-(+)-DIOA Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
R-(+)-DIOA Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D492360-10mg |
R-(+)-DIOA |
81166-47-4 | 10mg |
$ 1380.00 | 2023-09-07 | ||
| TRC | D492360-1mg |
R-(+)-DIOA |
81166-47-4 | 1mg |
$ 138.00 | 2023-09-07 | ||
| TRC | D492360-5mg |
R-(+)-DIOA |
81166-47-4 | 5mg |
$ 776.00 | 2023-09-07 | ||
| TRC | D492360-25mg |
R-(+)-DIOA |
81166-47-4 | 25mg |
$ 770.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203230-5 mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 5mg |
¥1,158.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203230A-25 mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 25mg |
¥5,265.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203230-5mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 5mg |
¥1158.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203230A-25mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 25mg |
¥5265.00 | 2023-09-05 | |
| A2B Chem LLC | AH60145-5mg |
R-(+)-DIOA |
81166-47-4 | ≥98% | 5mg |
$220.00 | 2024-04-19 | |
| A2B Chem LLC | AH60145-10mg |
R-(+)-DIOA |
81166-47-4 | ≥98% (HPLC) | 10mg |
$911.00 | 2023-12-30 |
R-(+)-DIOA Gerelateerde literatuur
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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